IDO1 and TDO Dual Inhibitory Activity: 6-Amino-5-methoxy vs. Unsubstituted Indole-2-Carboxylic Acid Scaffold
6-Amino-5-methoxy-1H-indole-2-carboxylic acid exhibits measurable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with IC₅₀ values of 982 nM and 116 nM, respectively [1]. While unsubstituted indole-2-carboxylic acid has been identified as an HIV-1 integrase strand transfer inhibitor scaffold and NMDA receptor glycine site antagonist (Ki = 15 μM for the 5-fluoro derivative), its IDO1/TDO dual inhibitory activity has not been comparably quantified in the same assay systems . The absence of directly comparable IC₅₀ values for the unsubstituted scaffold under identical conditions precludes definitive claims of superiority; however, the demonstrated sub-micromolar TDO inhibition represents a distinct functional profile not currently documented for the parent indole-2-carboxylic acid core.
IDO1 IC₅₀ 982 nM
| Evidence Dimension | Inhibition of recombinant human IDO1 and TDO |
|---|---|
| Target Compound Data | IDO1 IC₅₀ = 982 nM; TDO IC₅₀ = 116 nM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid: IDO1/TDO inhibition not quantified; established activity limited to HIV-1 integrase strand transfer inhibition and NMDA receptor antagonism |
| Quantified Difference | Direct comparative quantification not available; target compound demonstrates measurable sub-micromolar TDO inhibition (116 nM) not documented for unsubstituted scaffold |
| Conditions | Recombinant human IDO and TDO expressed in Escherichia coli; fluorescence assay; 1 hr incubation |
Why This Matters
This matters for procurement decisions in immuno-oncology research programs targeting the IDO1/TDO axis, as this compound provides a quantifiable dual-inhibition starting point whereas the unsubstituted scaffold lacks documented activity in this therapeutic area.
- [1] BindingDB. BDBM50127203 (CHEMBL3628601): 6-Amino-5-methoxy-1H-indole-2-carboxylic acid IDO1 and TDO inhibition data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50127203 (accessed 2026). View Source
